molecular formula C22H16O2 B14612046 (Anthracen-2-YL)(4-methoxyphenyl)methanone CAS No. 60109-22-0

(Anthracen-2-YL)(4-methoxyphenyl)methanone

Cat. No.: B14612046
CAS No.: 60109-22-0
M. Wt: 312.4 g/mol
InChI Key: GRPYFEJPACNTGS-UHFFFAOYSA-N
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Description

(Anthracen-2-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications .

Preparation Methods

The synthesis of (Anthracen-2-YL)(4-methoxyphenyl)methanone typically involves the reaction of anthracene derivatives with 4-methoxybenzoyl chloride under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(Anthracen-2-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

(Anthracen-2-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Anthracen-2-YL)(4-methoxyphenyl)methanone in optoelectronic applications involves the excitation of electrons upon exposure to light. This excitation leads to the emission of light as the electrons return to their ground state. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in OLEDs .

In biological applications, the compound’s mechanism of action as a photosensitizer involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell damage and apoptosis, making it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

(Anthracen-2-YL)(4-methoxyphenyl)methanone can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its combination of anthracene and 4-methoxyphenyl groups, which confer specific photophysical properties and reactivity that are advantageous in various applications.

Properties

CAS No.

60109-22-0

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

anthracen-2-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H16O2/c1-24-21-10-8-15(9-11-21)22(23)19-7-6-18-12-16-4-2-3-5-17(16)13-20(18)14-19/h2-14H,1H3

InChI Key

GRPYFEJPACNTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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